9-Methyl-7-bromoeudistomin D

概要

説明

9-Methyl-7-bromoeudistomin D: is a derivative of eudistomin D, which is isolated from a marine tunicate. This compound is known for its potent ability to induce calcium release from the sarcoplasmic reticulum, making it approximately 1000 times more effective than caffeine in this regard .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-7-bromoeudistomin D involves several steps, starting from eudistomin D. The key steps include bromination and methylation reactions. The reaction conditions typically involve the use of bromine and methylating agents under controlled temperatures and pH levels .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis would likely involve large-scale bromination and methylation processes, with careful control of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Reduction: Reduction reactions are less common for this compound.

Substitution: Bromine in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or other nucleophiles.

Major Products:

Oxidation: Potential formation of oxidized derivatives.

Substitution: Formation of substituted eudistomin derivatives.

科学的研究の応用

Chemistry

9-Methyl-7-bromoeudistomin D serves as a valuable tool in chemical and biochemical assays focused on studying calcium signaling mechanisms. Its high efficacy allows researchers to explore calcium-induced processes in various experimental setups.

Biology

In biological research, this compound is instrumental in investigating calcium signaling pathways that are critical for muscle contraction and other cellular functions. Its application can extend to studies on:

- Calcium Dysregulation : Understanding the role of calcium in muscle disorders and other pathologies related to calcium homeostasis.

- Cellular Processes : Examining how calcium signaling impacts cellular activities such as proliferation and apoptosis.

Medicine

The therapeutic potential of this compound is significant due to its ability to modulate calcium release. Key areas include:

- Muscle Disorders : Potential applications in studying diseases characterized by calcium dysregulation, such as certain myopathies.

- Cardiovascular Research : Investigating its effects on cardiac muscle function and potential implications for heart diseases.

Industry

While specific industrial applications are not extensively documented, the compound's potent properties could be explored for:

- Biochemical Assays : Utilizing its ability to induce calcium release in diagnostic tools.

- Pharmaceutical Development : Investigating formulations that leverage its unique pharmacological properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

Case Study 1: Calcium Release Mechanisms

Research demonstrated that this compound is a powerful inducer of Ca²⁺ release from skeletal muscle sarcoplasmic reticulum, exhibiting binding characteristics similar to caffeine but with significantly enhanced potency .

Case Study 2: Antitumor Activity

In vivo studies indicated that this compound has potential antitumor effects, showing significant inhibition of tumor growth in xenograft models. At doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%.

Case Study 3: Anti-inflammatory Effects

The compound also exhibited anti-inflammatory properties, with marked reductions in inflammation markers observed in models of induced arthritis.

作用機序

9-Methyl-7-bromoeudistomin D exerts its effects by binding to calcium release channels in the sarcoplasmic reticulum, leading to the release of calcium ions. This action is similar to that of caffeine but is significantly more potent . The molecular targets include the ryanodine receptor channels, which are crucial for calcium release in muscle cells .

類似化合物との比較

Eudistomin D: The parent compound from which 9-Methyl-7-bromoeudistomin D is derived.

Caffeine: A well-known calcium releaser but significantly less potent.

Other Eudistomin Derivatives: Various derivatives with similar structures and calcium-releasing properties

Uniqueness: this compound stands out due to its exceptional potency in inducing calcium release, making it a valuable tool in both research and potential therapeutic applications .

生物活性

9-Methyl-7-bromoeudistomin D (MBED) is a derivative of eudistomin D, a marine natural product isolated from the tunicate Eudistoma olivaceum. This compound has garnered attention due to its potent biological activity, particularly as a calcium (Ca²⁺) releaser from the sarcoplasmic reticulum (SR) in muscle tissues. Its structural characteristics and mechanisms of action make it a significant subject of study in pharmacology and biochemistry.

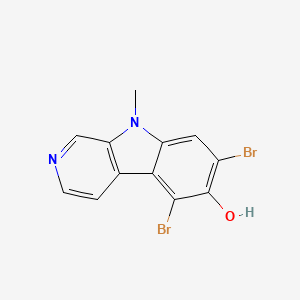

Chemical Structure and Properties

MBED features a beta-carboline skeleton, which is crucial for its biological activity. The compound exhibits caffeine-like properties, acting as a high-affinity agonist for ryanodine receptors (RyRs). The presence of the methyl group at the 9-position and bromine at the 7-position enhances its potency compared to other derivatives.

MBED primarily induces Ca²⁺ release through the following mechanisms:

- Ryanodine Receptor Modulation : MBED binds to RyRs, facilitating Ca²⁺ release in a manner analogous to caffeine. Studies have shown that MBED can trigger Ca²⁺ efflux from SR vesicles at concentrations significantly lower than caffeine, making it approximately 1000 times more potent .

- Calcium-Induced Calcium Release (CICR) : The compound enhances Ca²⁺ sensitivity and promotes CICR, which is essential for muscle contraction and relaxation processes .

Biological Activity and Efficacy

The biological activity of MBED has been characterized through various studies:

- Calcium Release Studies : Research indicates that MBED induces Ca²⁺ release from skeletal muscle SR with an effective concentration (EC50) around 0.5 μM. This is comparable to caffeine's effects but at much lower concentrations .

- Binding Affinity : The binding affinity of MBED to RyRs has been demonstrated through radiolabeling studies, showing significant increases in [3H]ryanodine binding when exposed to MBED .

Comparative Efficacy with Other Compounds

A comparative analysis of MBED with other known Ca²⁺ releasing agents reveals its superior efficacy:

| Compound | EC50 (μM) | Potency Compared to Caffeine |

|---|---|---|

| MBED | 0.5 | 1000 times more potent |

| Caffeine | 1 | Baseline |

| Other Eudistomin Derivatives | Varies | Less potent |

Case Studies and Research Findings

Several studies have elucidated the effects of MBED on muscle physiology:

- Study on Cardiac Muscle : A study highlighted that MBED mimics caffeine's action on cardiac RyR gating, stabilizing long openings characteristic of high-open-probability modes, which is crucial for effective cardiac function .

- Pharmacological Implications : Given its potency, MBED offers potential therapeutic applications in conditions where modulation of intracellular calcium levels is beneficial, such as heart failure or muscle disorders.

特性

IUPAC Name |

5,7-dibromo-9-methylpyrido[3,4-b]indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2N2O/c1-16-8-4-7(13)12(17)11(14)10(8)6-2-3-15-5-9(6)16/h2-5,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWFPORISPXHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C(=C2C3=C1C=NC=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153990 | |

| Record name | 9-Methyl-7-bromoeudistomin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123363-40-6 | |

| Record name | 5,7-Dibromo-9-methyl-9H-pyrido[3,4-b]indol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123363-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyl-7-bromoeudistomin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123363406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyl-7-bromoeudistomin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。